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Compound of Interest

Compound Name: Thiazolo[4,5-b]pyridine

Cat. No.: B1357651 Get Quote

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered

significant attention in medicinal chemistry due to its diverse pharmacological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of various

thiazolo[4,5-b]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-

inflammatory properties. The information is intended for researchers, scientists, and

professionals involved in drug discovery and development.

Anticancer Activity
Thiazolo[4,5-b]pyridine derivatives have emerged as promising anticancer agents, with

studies targeting various mechanisms, including kinase inhibition. A notable example involves

the inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors

(GIST).

SAR against c-KIT Kinase
A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to

inhibit c-KIT kinase, particularly imatinib-resistant mutants. The SAR study revealed several

key insights.[1][2] Modifications at the R1 and R2 positions of the thiazolo[5,4-b]pyridine core

were systematically explored. It was found that a 3-(trifluoromethyl)phenyl group at the R1

position led to moderate enzymatic inhibitory activity.[1] Further optimization led to the

identification of compound 6r, which demonstrated potent inhibitory activity against both wild-

type and mutant c-KIT.[1][2] This compound showed significantly higher enzymatic inhibitory

activity against the c-KIT V560G/D816V double mutant compared to imatinib.[1]
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3-
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ethyl)phen
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- 9.87 - - -

6r - - Potent 4.77 Potent 1.15

Data synthesized from multiple sources.[1]

Antimicrobial Activity
Thiazolo[4,5-b]pyridine derivatives have also been investigated for their potential as

antimicrobial agents against a range of pathogenic bacteria and fungi.

SAR of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-
ones
A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened

for their antimicrobial activity.[3] The study highlighted that the nature and position of

substituents on the phenyl ring at the 7-position significantly influenced the antimicrobial

potency. Compound 3g, featuring a specific substitution pattern, exhibited the most potent

inhibitory effect against Pseudomonas aeruginosa and Escherichia coli.[3]

Compound R Substituent
P. aeruginosa MIC
(µM)

E. coli MIC (µM)

3c - Moderate Activity Moderate Activity

3f - Moderate Activity Moderate Activity

3g - 0.21 0.21
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Data extracted from a study on antimicrobial thiazolo[4,5-b]pyridines.[3]

Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[4,5-b]pyridine derivatives has been explored, with

some compounds showing activity comparable to or exceeding that of standard drugs like

ibuprofen.[4][5]

SAR of 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-
one Derivatives
Modifications at the N3, C5, and C6 positions of the 5-hydroxy-7-methyl-3H-thiazolo[4,5-

b]pyridin-2-one core were performed to develop compounds with anti-inflammatory properties.

[4][5] The introduction of a propanenitrile or propanoic acid moiety at the N3 position resulted in

compounds with strong anti-inflammatory action in a carrageenan-induced rat paw edema

model.[4][5]

Compound Modification at N3 Anti-inflammatory Activity

5 Propanenitrile Strong

6 Propanoic acid Strong

Ibuprofen - Standard

Data based on in vivo anti-inflammatory studies.[4][5]

Experimental Protocols
General Procedure for Synthesis of 5-Methyl-7-Phenyl-
3H-Thiazolo[4,5-b]Pyridin-2-Ones[3]
A mixture of an appropriate benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0

mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction progress is monitored

by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and left

to stand overnight at room temperature. The resulting solid precipitate is filtered, washed with

methanol, and recrystallized from a mixture of DMF and acetic acid to yield the final product.
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In Vitro Kinase Assay for c-KIT[1]
The enzymatic inhibitory activities of the synthesized thiazolo[5,4-b]pyridine derivatives against

c-KIT are measured using radiometric biochemical kinase assays. The assay quantifies the

phosphorylation of a substrate peptide by the kinase in the presence of the test compound. The

concentration of the compound that inhibits 50% of the kinase activity (IC50) is then

determined.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)[6]
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth

microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter

plate with a suitable broth medium. A standardized inoculum of the test microorganism is added

to each well. The plates are incubated under appropriate conditions, and the MIC is recorded

as the lowest concentration of the compound that completely inhibits visible growth of the

microorganism.

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a general kinase signaling pathway targeted by some

thiazolo[4,5-b]pyridine derivatives and a typical workflow for their synthesis and biological

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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